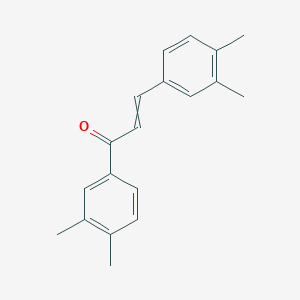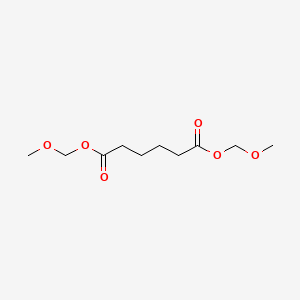![molecular formula C21H22BrN3O4 B12535041 carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester CAS No. 744198-15-0](/img/structure/B12535041.png)
carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, [(1R)-2-[[(3-bromo-4,5-dihidro-5-isoxazolil)metil]amino]-2-oxo-1-(fenilmetil)etil]-, éster fenilmetílico es un compuesto orgánico complejo con una estructura única que incluye un anillo isoxazol brominado, una porción de ácido carbámico y un grupo éster fenilmetílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido carbámico, [(1R)-2-[[(3-bromo-4,5-dihidro-5-isoxazolil)metil]amino]-2-oxo-1-(fenilmetil)etil]-, éster fenilmetílico típicamente implica varios pasos:
Formación del Anillo Isoxazol: El anillo isoxazol puede sintetizarse mediante una reacción de ciclización que involucra un precursor adecuado, como un β-ceto éster e hidroxilamina.
Bromación: El anillo isoxazol se broma luego usando un agente de bromación como N-bromosuccinimida (NBS) en condiciones controladas.
Formación de la Porción de Ácido Carbámico: La porción de ácido carbámico se introduce mediante una reacción que involucra una amina y un compuesto carbonílico, típicamente en condiciones básicas.
Esterificación: El paso final involucra la esterificación del ácido carbámico con alcohol fenilmetílico en presencia de un catalizador adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo éster fenilmetílico, lo que lleva a la formación de ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la porción de ácido carbámico, posiblemente convirtiéndolo en un alcohol.
Sustitución: El átomo de bromo en el anillo isoxazol puede ser sustituido por varios nucleófilos, lo que lleva a una amplia gama de derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden usar en condiciones básicas o neutras.
Productos Principales
Oxidación: Ácidos carboxílicos y sus derivados.
Reducción: Alcoholes y aminas.
Sustitución: Varios derivados de isoxazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido carbámico, [(1R)-2-[[(3-bromo-4,5-dihidro-5-isoxazolil)metil]amino]-2-oxo-1-(fenilmetil)etil]-, éster fenilmetílico tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se explora su potencial como farmacóforo en el diseño de fármacos, particularmente por su capacidad de interactuar con dianas biológicas.
Síntesis Orgánica: El compuesto sirve como un intermedio versátil en la síntesis de moléculas más complejas.
Ciencia de los Materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo isoxazol brominado y la porción de ácido carbámico son grupos funcionales clave que permiten la unión a estas dianas, lo que puede conducir a la inhibición o activación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido carbámico, N-[4-[(1R,3S)-3-metil-5-oxociclohexil]-3-piridinil]-, éster fenilmetílico
- Ácido carbámico, N-[4-[(1R,3S)-3-metil-5-oxociclohexil]-3-piridinil]-, éster fenilmetílico, rel-
Unicidad
La singularidad del ácido carbámico, [(1R)-2-[[(3-bromo-4,5-dihidro-5-isoxazolil)metil]amino]-2-oxo-1-(fenilmetil)etil]-, éster fenilmetílico radica en su anillo isoxazol brominado, que imparte una reactividad química y actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
744198-15-0 |
|---|---|
Fórmula molecular |
C21H22BrN3O4 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m1/s1 |
Clave InChI |
FGARZQSJAHGKBO-QRWMCTBCSA-N |
SMILES isomérico |
C1C(ON=C1Br)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


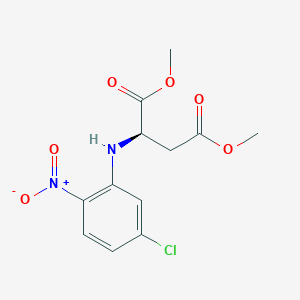
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
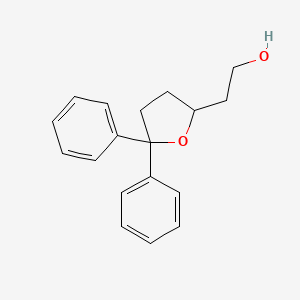
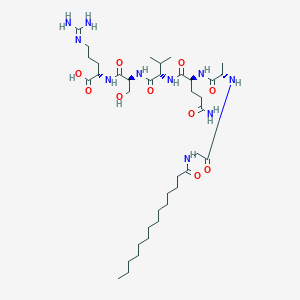

![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
